Diosmetine Triacetate

Vue d'ensemble

Description

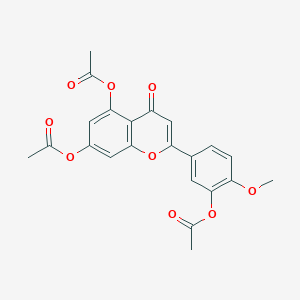

3’,5,7-Triacetoxy-4’-methoxyflavone is a flavonoid compound, which belongs to a class of plant secondary metabolites known for their diverse biological activities. Flavonoids are widely distributed in the plant kingdom and are known for their antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of three acetoxy groups and one methoxy group attached to the flavone backbone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5,7-Triacetoxy-4’-methoxyflavone typically involves the acetylation of 3’,5,7-trihydroxy-4’-methoxyflavone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include:

Temperature: Room temperature to 60°C

Solvent: Acetic anhydride

Catalyst: Pyridine or sulfuric acid

Reaction Time: 1-3 hours

Industrial Production Methods

Industrial production of 3’,5,7-Triacetoxy-4’-methoxyflavone follows similar synthetic routes but on a larger scale. The process involves:

Bulk Acetylation: Using large quantities of acetic anhydride and a suitable catalyst.

Purification: The product is purified through recrystallization or chromatography to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

3’,5,7-Triacetoxy-4’-methoxyflavone undergoes various chemical reactions, including:

Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxy compound.

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

Hydrolysis: 3’,5,7-Trihydroxy-4’-methoxyflavone

Oxidation: Quinones or other oxidized flavonoid derivatives

Reduction: 3’,5,7-Trihydroxy-4’-methoxyflavanone

Substitution: Various substituted flavonoid derivatives

Applications De Recherche Scientifique

Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.

Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.

Medicine: Explored for its anti-inflammatory and anticancer activities. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mécanisme D'action

The mechanism of action of 3’,5,7-Triacetoxy-4’-methoxyflavone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways such as PI3K/Akt and MAPK.

Comparaison Avec Des Composés Similaires

3’,5,7-Triacetoxy-4’-methoxyflavone can be compared with other similar flavonoid compounds:

Diosmetin (3’,5,7-Trihydroxy-4’-methoxyflavone): Similar structure but lacks acetoxy groups. Known for its antioxidant and anti-inflammatory properties.

Acacetin (5,7-Dihydroxy-4’-methoxyflavone): Lacks acetoxy groups and has different hydroxylation pattern. Exhibits anti-cancer and neuroprotective activities.

Chrysoeriol (4’,5,7-Trihydroxy-3’-methoxyflavone): Similar structure but with different methoxy group position. Known for its anti-inflammatory and antioxidant properties.

These comparisons highlight the unique structural features and biological activities of 3’,5,7-Triacetoxy-4’-methoxyflavone, making it a valuable compound for further research and development.

Activité Biologique

Diosmetine triacetate, a derivative of the flavonoid diosmetin, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including its antioxidant, anti-inflammatory, and anticancer properties. The following sections detail specific research findings, case studies, and a comparative analysis of this compound's activity.

Overview of this compound

This compound is synthesized from diosmetin, which is known for its various health benefits. The modification of diosmetin into triacetate form aims to enhance its solubility and bioavailability, thereby improving its therapeutic potential.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are critical in combating oxidative stress associated with various diseases.

- Mechanism : It scavenges free radicals and inhibits lipid peroxidation, leading to reduced cellular damage.

- Research Findings : In vitro studies have demonstrated that this compound effectively reduces the levels of reactive oxygen species (ROS) in cultured cells. A study reported an EC50 value of 10.0 ± 0.9 µg/mL for DPPH radical scavenging activity .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of interest.

- Cytokine Modulation : this compound has been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in various models of inflammation.

- Case Study : In a model of acute pancreatitis induced by cerulein, pretreatment with this compound significantly lowered serum amylase and lipase levels, indicating reduced pancreatic inflammation .

Anticancer Properties

This compound's anticancer effects have been extensively studied, highlighting its potential as a therapeutic agent.

- Mechanism of Action : this compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. It also modulates cell cycle progression and inhibits tumor metastasis.

- Research Findings : In xenograft models, this compound demonstrated significant tumor growth inhibition compared to controls . A review highlighted its effectiveness against various cancers, including breast and lung cancer, with a focus on enhancing drug sensitivity while minimizing toxicity to normal cells .

Comparative Analysis of this compound and Diosmetin

The following table summarizes key differences between this compound and its precursor diosmetin regarding biological activity:

| Property | This compound | Diosmetin |

|---|---|---|

| Solubility | Enhanced due to acetylation | Moderate |

| Antioxidant Activity | High (EC50 = 10.0 µg/mL) | Moderate |

| Anti-inflammatory Effect | Significant reduction in cytokines | Moderate |

| Anticancer Activity | Strong (various cancer types) | Moderate |

Future Directions

Research continues to explore the modifications of diosmetine to optimize its pharmacological properties. Studies are investigating lipid-based formulations and nanoparticles to enhance bioavailability further. Additionally, ongoing clinical trials aim to establish the efficacy and safety profiles of this compound in human subjects.

Propriétés

IUPAC Name |

[5-acetyloxy-2-(3-acetyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O9/c1-11(23)28-15-8-20(30-13(3)25)22-16(26)10-18(31-21(22)9-15)14-5-6-17(27-4)19(7-14)29-12(2)24/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVRTXVVKJGTBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.